Documented Role as Key Intermediate in Gamma-Secretase Modulator (GSM) Synthesis
The compound is explicitly claimed as a key intermediate in the synthesis of gamma-secretase modulators (GSMs) targeting amyloid beta-related diseases [1]. In US Patent US20120122843A1, it is used to prepare compound 31d, a GSM with an IC50 of 150 nM for Aβ42 reduction [2]. Analogs lacking the 5-(4-methylimidazol-1-yl) group show >10-fold loss in potency, confirming the critical role of this substituent [2].
| Evidence Dimension | GSM potency (Aβ42 reduction) |
|---|---|
| Target Compound Data | Compound 31d (synthesized from this intermediate) IC50 = 150 nM |
| Comparator Or Baseline | Analog lacking 5-(4-methylimidazol-1-yl) group: IC50 > 1500 nM |
| Quantified Difference | >10-fold improvement in potency |
| Conditions | Cell-based assay measuring Aβ42 secretion (HEK293 cells transfected with APP) |
Why This Matters
Demonstrates that this intermediate enables synthesis of a GSM with a 10-fold potency advantage over analogs lacking its structural feature, directly impacting lead optimization decisions.
- [1] US20120122843A1 - Compounds and Their Use for Treatment of Amyloid Beta-Related Diseases. View Source
- [2] Rynearson KD, et al. Design and synthesis of novel methoxypyridine-derived gamma secretase modulators. Bioorg Med Chem Lett. 2020;30(15):127239. View Source
